Stereospecific RXRγ Transcriptional Activation
9(R)-HETE selectively activates RXRγ-dependent transcription in a cellular assay, whereas its enantiomer 9(S)-HETE shows no detectable activity [1]. This stereospecific functional difference is critical for experiments requiring precise modulation of RXRγ signaling pathways.
| Evidence Dimension | RXRγ-dependent transcriptional activation |
|---|---|
| Target Compound Data | 1.5-fold activation relative to control at 300 nM |
| Comparator Or Baseline | 9(S)-HETE: No activation; reported as inactive |
| Quantified Difference | ≥1.5-fold activation for 9(R)-HETE vs. no activation for 9(S)-HETE |
| Conditions | Transient transfection assay in BHK cell extracts expressing chick RXRγ |
Why This Matters
This functional dichotomy dictates that only 9(R)-HETE, not its S-enantiomer or the racemate, can be used to interrogate RXRγ-mediated transcriptional events, ensuring experimental fidelity in nuclear receptor studies.
- [1] Eager, N.S., Brickell, P.M., Snell, C., et al. Structural and functional evidence for activation of a chick retinoid X receptor by eicosanoids. Proc. Biol. Sci. 250(1327), 63-69 (1992). View Source
